

Physical and chemical properties of Methyl 3,5-dichloro-4-methoxybenzoate

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Compound of Interest

Compound Name: Methyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B1294749

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An In-depth Technical Guide to Methyl 3,5-dichloro-4-methoxybenzoate

Introduction

Methyl 3,5-dichloro-4-methoxybenzoate is a chlorinated aromatic ester, identified by its CAS number 24295-27-0.[1] Structurally, it is a derivative of benzoic acid, featuring two chlorine atoms and a methoxy group on the benzene ring, with a methyl ester functional group. This compound serves primarily as an intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its general reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of **Methyl 3,5-dichloro-4-methoxybenzoate** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |
|-------------------|--|---------------------|
| IUPAC Name | methyl 3,5-dichloro-4-methoxybenzoate | [1] |
| CAS Number | 24295-27-0 | [1] |
| Molecular Formula | C ₉ H ₈ Cl ₂ O ₃ | [1] |
| Molecular Weight | 235.06 g/mol | [1] |
| Canonical SMILES | <chem>COC1=C(C=C(C=C1Cl)C(=O)OC)Cl</chem> | [1] |

| InChI Key | SHPKLAWJDWHSCJ-UHFFFAOYSA-N |[\[1\]](#) |

Table 2: Physical Properties

| Property | Value | Source |
|---------------|-------------------------------------|---------------------|
| Melting Point | 73-76 °C | [2] |
| Appearance | Solid (inferred from melting point) | |

| Purity (as per synthesis) | 97.2% (by Gas Chromatography) |[\[2\]](#) |

Note: Data on boiling point and solubility were not available in the searched literature.

Spectral Data

Spectral analysis is essential for the structural confirmation of **Methyl 3,5-dichloro-4-methoxybenzoate**.

Table 3: Spectral Data Summary

| Data Type | Details | Source |
|-----------|---------|--------|
|-----------|---------|--------|

| Mass Spectrometry | NIST Number: 112633; Key Fragments (m/z): 203, 205 |[\[1\]](#) |

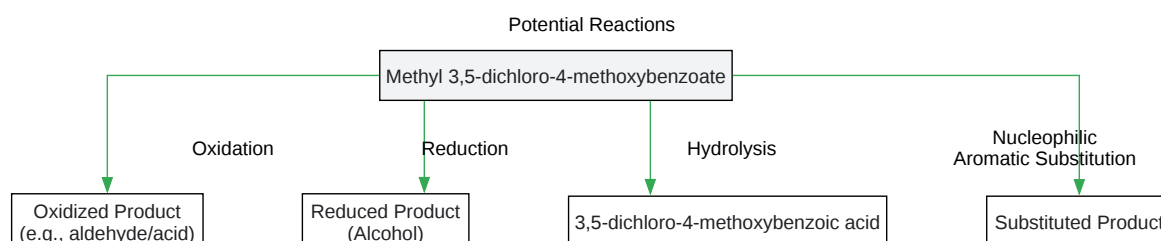
Note: Detailed ^1H -NMR and ^{13}C -NMR spectral data for this specific compound were not explicitly found in the provided search results.

Chemical Reactivity and Synthesis

The reactivity of **Methyl 3,5-dichloro-4-methoxybenzoate** is dictated by its functional groups: the aromatic ring, the methoxy group, the chloro substituents, and the methyl ester.

General Reactivity:

- Oxidation: The methoxy group can potentially be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.[3]
- Reduction: The ester functional group can be reduced to yield the corresponding primary alcohol.[3]
- Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-poor aromatic ring can be displaced by strong nucleophiles under specific reaction conditions.[3]
- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloro-4-methoxybenzoic acid.



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Figure 1: General chemical reactivity pathways for **Methyl 3,5-dichloro-4-methoxybenzoate**.

Experimental Protocols

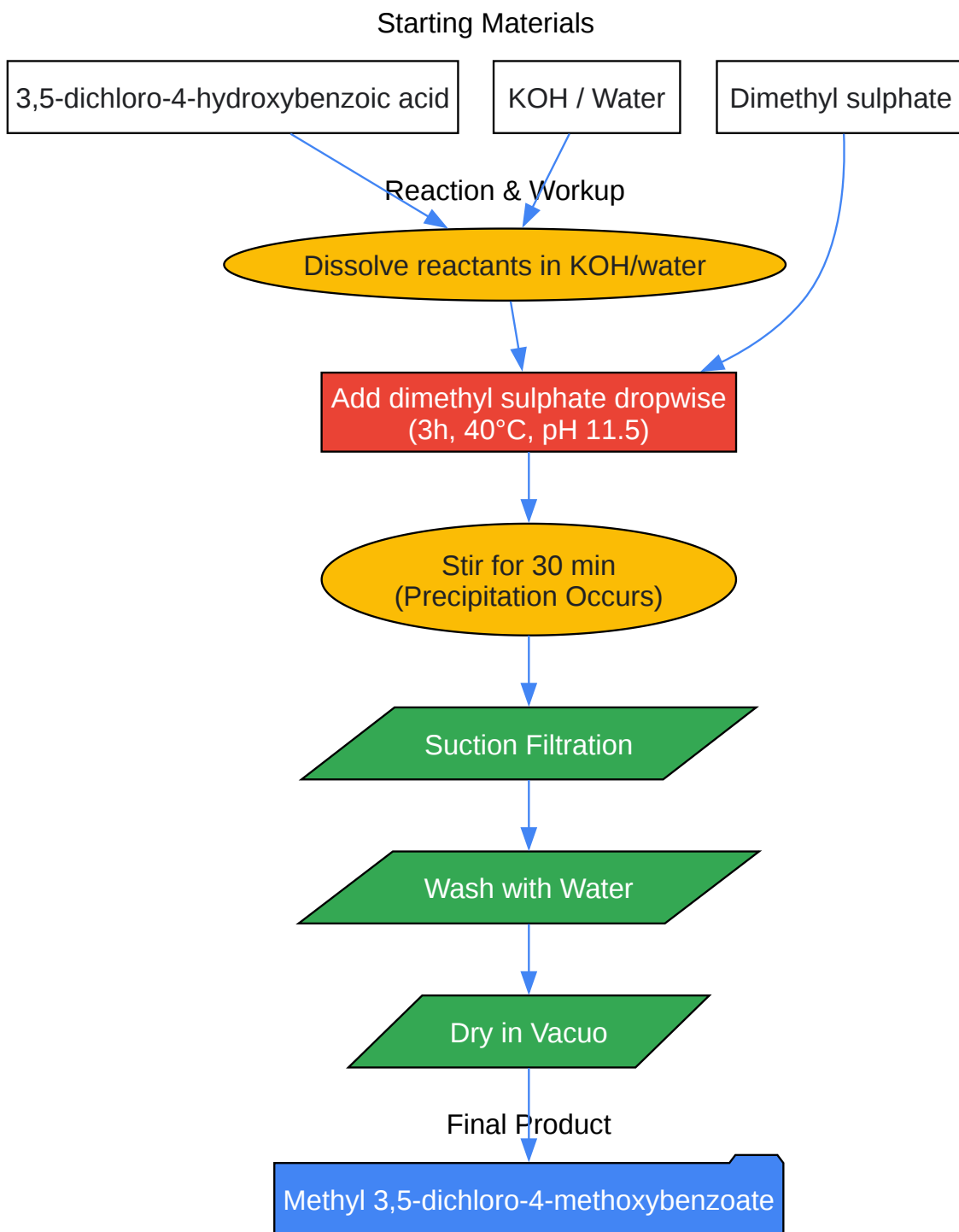
A detailed experimental protocol for the synthesis of **Methyl 3,5-dichloro-4-methoxybenzoate** has been documented.[\[2\]](#)

Synthesis via Methylation

This process involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

- Starting Materials:
 - 3,5-dichloro-4-hydroxybenzoic acid (0.37 mol)
 - 3,5-dichloro-4-methoxybenzoic acid (0.13 mol, from a previous batch)
 - 85% Potassium hydroxide (67 g)
 - Dimethyl sulphate (1.22 mol)
 - Water (350 ml)
- Procedure:
 - Dissolve 3,5-dichloro-4-hydroxybenzoic acid, 3,5-dichloro-4-methoxybenzoic acid, and potassium hydroxide in water.
 - Add dimethyl sulphate dropwise to the solution over 3 hours at a temperature of 40°C.
 - During the addition, maintain the pH of the mixture at 11.5 by adding potassium hydroxide as needed.
 - After the addition is complete, continue stirring the mixture for an additional 30 minutes.
 - The product, **Methyl 3,5-dichloro-4-methoxybenzoate**, will precipitate out of the solution.
 - Isolate the precipitated solid by suction filtration.
 - Wash the filtered product with water.

- Dry the final product in a vacuum.
- The aqueous filtrate can be acidified to precipitate and recover unreacted 3,5-dichloro-4-methoxybenzoic acid for use in subsequent batches.[\[2\]](#)
- Yield: 105% (based on the amount of 3,5-dichloro-4-hydroxybenzoic acid used).[\[2\]](#)



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References

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